molecular formula C12H13NO3S B13753180 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 55503-22-5

2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13753180
CAS No.: 55503-22-5
M. Wt: 251.30 g/mol
InChI Key: HIFYODGJSZGISQ-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a thienopyridine derivative characterized by a bicyclic scaffold combining a thiophene and pyridine ring. Key structural features include a methyl group at position 2, a propyl substituent at position 7, and a carboxylic acid moiety at position 3.

Properties

CAS No.

55503-22-5

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-methyl-4-oxo-7-propylthieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H13NO3S/c1-3-4-13-6-9(12(15)16)10(14)8-5-7(2)17-11(8)13/h5-6H,3-4H2,1-2H3,(H,15,16)

InChI Key

HIFYODGJSZGISQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)C2=C1SC(=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Detailed Synthetic Routes from Patent WO2005003140A1

The patent WO2005003140A1 provides comprehensive synthetic schemes (Charts A-H) for related 4-oxo-4,7-dihydrothieno[2,3-b]pyridine derivatives, including the title compound or its close analogs.

Preparation of Key Intermediates
  • Starting Materials : Substituted alkanols (A.1) are used as precursors, which can be prepared by known procedures such as reduction of ketoesters or hydrolysis of epoxides.
  • Halogenation : Alkanols are converted to halogenated derivatives (e.g., bromo or chloro compounds) under conditions like the Lee reaction or using oxalyl chloride.
  • Protected Hydroxyalkyl Halides : These are employed to introduce side chains with protecting groups for hydroxyl functionalities, facilitating selective reactions downstream.
Cyclization to Form the Thieno[2,3-b]pyridine Core
  • Reaction of enamines derived from substituted alkanols with bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethylformamide induces cyclization.
  • This step forms esters (B.7), which are then converted to amides (B.8) via treatment with substituted benzylamines or similar nucleophiles.
Functional Group Transformations
  • Esters are hydrolyzed or converted to carboxylic acids to yield the 5-carboxylic acid functionality.
  • Oxidation steps and substitution reactions introduce the keto group at position 4 and the propyl group at position 7.
Representative Reaction Conditions
Step Reagents/Conditions Solvents Notes
Halogenation of alkanol Oxalyl chloride or Lee reaction Chloroform, dichloromethane Organic base (pyridine) used
Cyclization Sodium hydride, potassium tert-butoxide THF, DMF, tert-butanol Heating required
Amide formation Substituted benzylamine DMF Room temperature to reflux
Oxidation Sodium hypochlorite, MCPBA, or MMPP Aqueous ethanol, dichloromethane Control of regioselectivity

Research Outcomes and Yields

  • The patent examples report yields ranging from moderate to good (typically 40-80%) for the key cyclization and amide formation steps.
  • The use of strong bases and polar aprotic solvents is critical for efficient cyclization.
  • Protecting groups on hydroxyalkyl halides are removed under established conditions (acidic or basic hydrolysis) without affecting the core structure.

Alternative Oxidative Methods from Research Literature

A 2021 study on thienopyridine derivatives (related to the title compound) describes oxidative dimerization and S-oxidation reactions using sodium hypochlorite and peroxy acids:

  • Sodium hypochlorite in aqueous ethanol at room temperature selectively oxidizes thienopyridines to various products, which can be controlled by solvent and reaction time.
  • Oxidation with m-chloroperoxybenzoic acid or magnesium monoperoxyphthalate leads primarily to S-oxidation products.
  • These oxidative methods can be adapted to introduce or modify functional groups on the thieno[2,3-b]pyridine scaffold, potentially useful in late-stage functionalization of the target compound.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) References
Alkanol synthesis Reduction/hydrolysis Hydride reducing agents, epoxide hydrolysis Not specified WO2005003140A1
Halogenation of alkanols Lee reaction, oxalyl chloride Oxalyl chloride, pyridine, chloroform Moderate WO2005003140A1
Cyclization to thienopyridine Base-induced cyclization Sodium hydride, potassium tert-butoxide, THF 40-80 WO2005003140A1
Amide formation Nucleophilic substitution Substituted benzylamines, DMF Moderate to good WO2005003140A1
Oxidation NaOCl, MCPBA, MMPP Aqueous ethanol, dichloromethane 30-55 ACS Omega 2021 article

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Thieno[2,3-b]pyridine derivatives vary in substituents at positions 2, 3, 4, and 7, which critically influence their biological activity. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features
2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid 2-CH₃, 7-C₃H₇, 4-Oxo, 5-COOH Propyl at C7 may enhance lipophilicity; methyl at C2 reduces steric hindrance.
7-Cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (6) 2-Cl, 3-NO₂, 7-Cyclopropyl, 4-Oxo, 5-COOH Electron-withdrawing groups (NO₂, Cl) enhance SN-Ar reactivity .
7-Cyclopropyl-2-(phenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (10a) 2-PhNH, 3-NO₂, 7-Cyclopropyl, 4-Oxo, 5-COOH Arylamino at C2 reduces antibacterial activity compared to Cl-substituted analogs .
Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (9a-d) 2-Arylamino, 3-NO₂, 7-Cyclopropyl, 4-Oxo, 5-COOEt Esterification at C5 improves solubility but diminishes activity .

Antibacterial Activity

  • Compound 10a : Weak activity against E. aerogenes (Gram-negative) and S. aureus (Gram-positive) (MIC > 100 µg/mL) .
  • Compound 6 (2-chloro analog) : Higher potency than 10a, suggesting chlorine at C2 is critical for antibacterial action .
  • Ethyl esters (9a-d) : Inactive against all tested bacteria, indicating free carboxylic acid at C5 is essential for binding .

Antitumor Activity

  • Tetrahydropyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines (9a, 9c): 9a: 76% growth inhibition against IGROV1 (ovarian cancer) at 10 µM . 9c: 65% inhibition under the same conditions .
  • Role of substituents: Thiazinone ring formation via reductive lactamization enhances antitumor activity compared to parent acids .

Stability and Reactivity

  • Nitro groups : Improve electrophilicity at C3 but require reduction for antitumor derivatives .
  • Cyclopropyl at C7 : Enhances metabolic stability compared to alkyl chains like propyl .

Structure-Activity Relationships (SAR)

C2 Substitution: Chlorine > Arylamino > Methyl for antibacterial activity . Thioether-linked carboxylates (e.g., 7a-c) enable antitumor scaffold diversification .

C7 Substitution :

  • Cyclopropyl improves antibacterial potency over propyl or ethyl .

C5 Functionalization :

  • Free carboxylic acid is critical for binding; esterification abrogates activity .

Biological Activity

2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid (CAS Number: 55503-22-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃N₁O₃S
  • Molecular Weight : 251.3 g/mol
  • Structure : The compound features a thieno[2,3-B]pyridine core with a carboxylic acid functional group.

Antiviral Properties

Research indicates that compounds similar to 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine derivatives exhibit significant antiviral activity. A study highlighted the development of non-nucleoside antiviral agents that inhibit herpesvirus DNA polymerases effectively while maintaining selectivity over human DNA polymerases. The conformational structure of these compounds plays a crucial role in their activity, suggesting that modifications in the thieno-pyridine structure can enhance antiviral efficacy .

Antibacterial Activity

The compound's structural analogs have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, compounds within this class have been reported to exhibit superior antibacterial action compared to traditional antibiotics. This is particularly notable in the context of resistant bacterial strains, where these compounds could serve as alternative therapeutic agents .

The mechanism by which 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine exerts its biological effects is linked to its interaction with specific enzymes and receptors within microbial cells. For instance, the inhibition of bacterial DNA synthesis and interference with viral replication pathways are key mechanisms attributed to this class of compounds.

Study on Antiviral Efficacy

A notable study demonstrated the antiviral potency of thieno[2,3-B]pyridine derivatives against herpes viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, showcasing the potential for these compounds in therapeutic applications against viral infections .

Evaluation of Antibacterial Properties

In another study focusing on antibacterial efficacy, 2-Methyl-4-oxo-7-propyl derivatives were tested against various bacterial strains. The findings revealed that these compounds inhibited bacterial growth effectively at low concentrations, particularly against resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential as novel antibacterial agents in clinical settings .

Data Summary

PropertyValue
Molecular FormulaC₁₂H₁₃N₁O₃S
Molecular Weight251.3 g/mol
Antiviral ActivityPotent against herpesviruses
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Key MechanismInhibition of DNA synthesis

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with precursors like 3-acetyl-2,5-dichlorothiophene and ethyl 3-(N,N-dimethylamino)acrylate. Cyclopropylamine is introduced to form the thieno[2,3-b]pyridine core. Subsequent palladium-catalyzed amination (e.g., with aniline derivatives) and hydrolysis under acidic conditions (e.g., 10% HCl at 80–85°C) yield the final carboxylic acid derivative. Key intermediates include ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, which is hydrolyzed to the target compound .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity (≥95% purity threshold recommended). Nuclear Magnetic Resonance (NMR) (e.g., ¹H-NMR at 400 MHz in DMSO-d₆) confirms proton environments, such as the methyl group (δ ~1.95 ppm) and aromatic protons. Infrared Spectroscopy (IR) identifies functional groups (e.g., C=O stretch at 1722–1631 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z 485 [M⁺] for analogous structures) .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed amination steps for thieno[2,3-b]pyridine derivatives?

  • Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and ligand selection to enhance substrate conversion. Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 24–48 hours. Monitor reaction progress via TLC or HPLC. For example, reactions with aniline derivatives achieve ~67% yield under reflux conditions in EtOH/HCl .

Q. What strategies address discrepancies in bioactivity data for structurally related compounds?

  • Methodological Answer : Perform dose-response assays to validate inhibitory activity (e.g., Ki values in the low micromolar range). Use molecular docking studies to correlate structural features (e.g., propyl substitution at position 7) with target enzyme interactions. Cross-reference in vitro data with crystallographic reports (e.g., Acta Crystallographica Section E) to resolve steric or electronic conflicts .

Q. How to design experiments to study the compound’s mechanism of enzyme inhibition?

  • Methodological Answer : Employ enzyme kinetics assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use isothermal titration calorimetry (ITC) to measure binding affinity. For in vitro studies, prepare enzyme solutions (e.g., kinases or oxidoreductases) at physiological pH and temperature. Validate results with knockdown models (e.g., siRNA) to confirm target specificity .

Q. What analytical methods resolve challenges in isolating intermediates during synthesis?

  • Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (e.g., H₂O:ACN with 0.1% TFA) for high-purity isolation. Column chromatography (silica gel, hexane/EtOAc gradient) separates nitro- or chloro-substituted intermediates. For polar intermediates, employ ion-exchange chromatography .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of thieno[2,3-b]pyridine derivatives in acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (1–6) and temperatures (25–60°C). Use LC-MS to identify degradation products (e.g., decarboxylation or ring-opening byproducts). Compare results with literature protocols: For example, hydrolysis in 10% HCl at 80°C for 24 hours is stable for carboxylic acid formation but may degrade ester precursors .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Isolation

StepConditionsYieldPurity (HPLC)Reference
Pd-catalyzed amination10 mol% Pd(PPh₃)₄, DMF, 80°C, 24 h67%95%
Acidic hydrolysis10% HCl, 80°C, 24 h82%98%

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H-NMRδ 1.95 (s, CH₃), δ 8.34 (d, aromatic H)
IR1722 cm⁻¹ (C=O), 3174 cm⁻¹ (OH)

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